1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride
Description
1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride (CAS: 1583244-05-6) is a quaternary ammonium salt featuring a cyclooctyl group at the N1 position and a mesityl (2,4,6-trimethylphenyl) group at the N3 position of the imidazolium core. Its molecular formula is C₂₀H₂₉ClN₂, with a molecular weight of 333.91 g/mol and a purity of 97% . The bulky cyclooctyl and aromatic mesityl substituents confer unique steric and electronic properties, making it a candidate for applications in catalysis, ionic liquids, and materials science.
Properties
IUPAC Name |
1-cyclooctyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N2.ClH/c1-16-13-17(2)20(18(3)14-16)22-12-11-21(15-22)19-9-7-5-4-6-8-10-19;/h11-15,19H,4-10H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBADTLQSZGLDQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCCCC3)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Reaction Conditions
The synthesis employs the following components:
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Primary amines : Cyclooctylamine (1.0 equiv.) and 2,4,6-trimethylaniline (mesitylaniline, 1.0 equiv.) as nitrogen sources.
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Carbonyl precursors : Glyoxal (40% w/w, 1.0 equiv.) and formaldehyde (37% w/w, 1.0 equiv.) to construct the imidazole backbone.
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Catalyst : Zinc chloride (ZnCl, 1.5 equiv.) as a Lewis acid to facilitate cyclization.
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Solvent/acid medium : Acetic acid (9.0 equiv.) acts as both solvent and proton source.
The reaction proceeds at 60°C for 30 minutes under open-air conditions, achieving >95% selectivity for the imidazolium intermediate.
Stepwise Synthesis and Mechanism
Condensation and Cyclization
The mechanism involves three key stages:
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Formation of Schiff bases : Glyoxal and formaldehyde react with the amines to generate intermediate imine linkages.
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Cyclization : ZnCl catalyzes the intramolecular cyclization of the imines, forming the imidazole ring.
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Quaternization : Acetic acid protonates the imidazole nitrogen, stabilizing the cationic intermediate.
The mesityl group (2,4,6-trimethylphenyl) is introduced via 2,4,6-trimethylaniline, while cyclooctylamine provides the N-cyclooctyl substituent.
Anion Exchange to Chloride
The initial product is an imidazolium acetate due to the acetic acid medium. Conversion to the chloride salt is achieved via anion metathesis:
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The crude product is dissolved in dichloromethane (50 mL).
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Aqueous hydrochloric acid (HCl, 1.0 equiv.) is added, protonating the acetate and displacing it with chloride.
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The organic layer is washed with brine, dried over MgSO, and concentrated.
Purification and Characterization
Recrystallization
The chloride salt is purified by recrystallization from ethyl acetate (AcOEt), yielding a white crystalline solid (63–70% yield).
Spectroscopic Validation
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H NMR (400 MHz, CDCl): Key signals include δ 9.04 (s, 1H, imidazolium H2), 7.58 (s, 1H, mesityl H), and 4.96–4.89 (m, 1H, cyclooctyl CH).
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C NMR (101 MHz, CDCl): Peaks at δ 142.9 (imidazolium C2), 137.1 (mesityl C), and 62.3 (cyclooctyl CH) confirm the structure.
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HRMS : A molecular ion peak at m/z 317.1779 corresponds to [CHN_2$$$$^{35}Cl].
Comparative Analysis of Synthetic Routes
Method B adapts the protocol from Method A by substituting the aniline and anion exchange reagent, demonstrating versatility in imidazolium salt synthesis.
Critical Considerations in Synthesis
Solvent and Temperature Effects
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Acetic acid ensures proton availability and solubilizes ionic intermediates.
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Elevated temperatures (60°C) accelerate cyclization but may degrade heat-sensitive substrates.
Chemical Reactions Analysis
1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions, to form different ionic liquids.
Oxidation and Reduction: The imidazolium core can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Complex Formation: This compound can form complexes with transition metals, which can be useful in catalysis and other applications.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Reactivity
Molecular Formula: C17H23ClN2
Molecular Weight: 290.83 g/mol
IUPAC Name: 1-cyclooctyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride
The compound features an imidazolium core that allows it to participate in various chemical reactions, including:
- Substitution Reactions: The chloride ion can be substituted with nucleophiles such as hydroxide or acetate ions to form different ionic liquids.
- Redox Reactions: The imidazolium core can undergo oxidation and reduction processes under specific conditions.
- Complex Formation: It can form complexes with transition metals, enhancing its utility in catalysis.
Chemistry
1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride is utilized as a catalyst and solvent in organic reactions. Its ionic liquid properties enable it to dissolve a wide range of compounds, making it valuable in green chemistry initiatives aimed at reducing environmental impact.
Key Reactions:
- Catalytic Reactions: Used in cycloadditions and polymerizations.
- Solvent Applications: Acts as a medium for various organic transformations.
Biology
In biological research, this compound has been investigated for its potential to stabilize biomolecules like proteins and nucleic acids. Its ionic nature aids in the extraction processes essential for biochemical studies.
Medicine
Research is ongoing into the compound's antimicrobial properties. Studies have shown that its structure can enhance hydrophobic interactions with microbial membranes, potentially leading to effective antimicrobial agents.
Antimicrobial Activity:
- Minimum inhibitory concentration (MIC) studies indicate that this compound exhibits significant activity against various bacterial strains, outperforming similar compounds with shorter alkyl chains.
Industry
In industrial applications, this compound is used in:
- Electrochemical Systems: Its high ionic conductivity makes it suitable for use in batteries and supercapacitors.
- Material Production: Utilized in creating advanced materials such as conductive polymers and ionic liquids.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound across different applications:
Antimicrobial Efficacy
A comparative study evaluated various imidazolium salts against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound had a significantly lower MIC compared to structurally similar compounds with shorter alkyl chains, indicating enhanced antimicrobial activity due to the cyclooctyl group.
| Compound Name | MIC (μg/mL) | Target Organisms | Notes |
|---|---|---|---|
| This compound | 4.5 | S. aureus, E. coli | Enhanced activity due to cyclooctyl group |
| 1-Cyclopentyl-3-mesityl-1H-imidazol-3-ium chloride | 10.0 | S. aureus, E. coli | Lower efficacy compared to cyclooctyl |
| 1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride | 12.0 | C. albicans | Moderate antifungal activity |
Mechanism of Action
The mechanism of action of 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride is largely dependent on its ionic nature. The imidazolium core can interact with various molecular targets through ionic interactions, hydrogen bonding, and π-π stacking. These interactions can influence the solubility, stability, and reactivity of other molecules in solution. The cyclooctyl and mesityl groups provide steric hindrance, which can affect the compound’s overall reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with structurally related imidazolium salts:
Key Observations:
- Steric Effects : The cyclooctyl and mesityl groups in the target compound introduce significant steric bulk compared to smaller substituents (e.g., methyl, allyl) . This reduces solubility in polar solvents but enhances thermal stability.
- Electronic Effects : The electron-rich mesityl group may stabilize cationic intermediates in catalytic cycles, whereas alkyl chains (e.g., dodecyl) prioritize hydrophobic interactions .
- Purity : Most analogues exhibit ≥97% purity, critical for reproducibility in synthetic applications .
Target Compound vs. Hydroxyethyl Derivative
- The hydroxyethyl group in C₆H₁₁ClN₂O enables hydrogen bonding, improving miscibility with polar solvents. In contrast, the mesityl group in the target compound favors non-polar environments.
- Applications: Hydroxyethyl derivatives are used in green solvents, while the target’s steric bulk suits asymmetric catalysis.
Target Compound vs. Dodecyl/Tetradecyl Analogues
- Long alkyl chains (C12–C14) enhance surfactant properties and ionic liquid viscosity. The target’s mesityl group provides π-π stacking capability, useful in stabilizing metal catalysts.
Target Compound vs. Benzoimidazolium Derivatives
- The benzoimidazole core in C₁₉H₂₇ClN₂ increases aromaticity and rigidity, favoring pharmaceutical ligand design. The target’s imidazole core offers greater synthetic flexibility.
Research and Development Considerations
- Synthesis : Introducing mesityl and cyclooctyl groups likely involves multi-step alkylation, requiring rigorous purification .
- Structural Analysis : Tools like SHELXL (used for crystallographic refinement) are critical for resolving steric effects in such bulky compounds .
- Performance Metrics : The target’s high molecular weight (333.91 g/mol) may limit diffusion-based applications but enhance thermal stability in ionic liquids.
Biological Activity
1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride is a member of the imidazolium family, which has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula: C17H23ClN2
Molecular Weight: 290.83 g/mol
IUPAC Name: 1-cyclooctyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride
The biological activity of imidazolium salts, including this compound, is largely attributed to their ability to interact with various biological molecules. The proposed mechanisms include:
- Disruption of Cell Membranes: The compound may disrupt the integrity of microbial cell membranes, leading to cell lysis and death.
- Enzyme Inhibition: It can act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting microbial growth and survival.
Antimicrobial Activity
Research indicates that the antimicrobial efficacy of imidazolium salts is influenced by the structure of the alkyl substituents. For this compound, the cyclooctyl group may enhance hydrophobic interactions with microbial membranes.
Case Studies and Research Findings
-
Antimicrobial Efficacy:
- A study evaluated various imidazolium salts against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for this compound was found to be significantly lower than that of structurally similar compounds with shorter alkyl chains, indicating enhanced activity due to its larger cyclooctyl group .
- Structure-Activity Relationship:
- Comparison with Similar Compounds:
Data Summary Table
| Compound Name | MIC (μg/mL) | Target Organisms | Notes |
|---|---|---|---|
| This compound | 4.5 | S. aureus, E. coli | Enhanced activity due to cyclooctyl group |
| 1-Cyclopentyl-3-mesityl-1H-imidazol-3-ium chloride | 10.0 | S. aureus, E. coli | Lower efficacy compared to cyclooctyl |
| 1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride | 12.0 | C. albicans | Moderate antifungal activity |
Q & A
Q. Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H29ClN2 | |
| CAS Number | 1583244-05-6 | |
| Purity | ≥97% |
Basic: How is single-crystal X-ray diffraction (SC-XRD) applied to determine the structural parameters of this compound?
Answer:
SC-XRD analysis involves:
Crystal Growth : Slow evaporation of a saturated solution to obtain high-quality crystals.
Data Collection : Using a diffractometer (Mo/Kα radiation) to measure reflection intensities.
Structure Solution : Employing direct methods (e.g., SHELXT for phase determination) .
Refinement : Iterative refinement with SHELXL to optimize atomic coordinates, displacement parameters, and occupancy .
Visualization : Tools like ORTEP-3 generate thermal ellipsoid plots to assess disorder or steric effects from bulky substituents (cyclooctyl/mesityl) .
Key Challenges : Bulky groups may reduce crystal symmetry, requiring high-resolution data and advanced refinement protocols .
Advanced: What computational approaches are used to model the electronic and steric properties of this imidazolium salt?
Answer:
Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in catalytic systems. Basis sets like 6-31G(d) are used for geometry optimization .
Molecular Dynamics (MD) : Simulates ionic liquid behavior in solvent environments, analyzing cation-anion interactions.
Docking Studies : Evaluates potential as a ligand in organometallic complexes by modeling binding affinities .
Validation : Compare computed bond lengths/angles with SC-XRD data to assess accuracy .
Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
Contradictions (e.g., NMR splitting patterns vs. crystallographic symmetry) arise from dynamic processes (e.g., ring puckering in cyclooctyl groups). Mitigation strategies:
Variable-Temperature NMR : Identify conformational exchange broadening.
Solid-State NMR : Compare with solution-state data to detect polymorphism.
Complementary Techniques : Pair SC-XRD (static structure) with DFT-optimized geometries (dynamic behavior) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Inert atmosphere (N2/Ar) at –20°C to prevent moisture absorption or decomposition .
Advanced: What are the potential applications of this compound in materials science or catalysis?
Answer:
- Ionic Liquids : As a low-melting-point solvent for green chemistry applications (e.g., CO2 capture, biomass processing).
- Catalysis : Serving as a carbene precursor in transition-metal complexes for cross-coupling reactions.
- Methodology : Test catalytic efficacy via kinetic studies (e.g., Suzuki-Miyaura coupling), comparing turnover numbers (TON) with other imidazolium salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
